An In-depth Technical Guide to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
An In-depth Technical Guide to 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one. It is intended for researchers, scientists, and professionals in drug development and material science who utilize advanced chemical intermediates.
Introduction and Core Attributes
1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known as 4'-(4-Methoxyphenoxy)acetophenone, is a diaryl ether derivative with a ketone functional group.[1][2][3] Its structure, featuring two phenyl rings linked by an ether oxygen, with a methoxy group on one ring and an acetyl group on the other, imparts a unique combination of stability and reactivity.[1] This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
The compound's distinctive functional groups—the ketone, ether linkage, and methoxy group—provide multiple sites for chemical modification, allowing for its use as a versatile building block in organic synthesis.[1] It serves as a key intermediate in the development of novel therapeutic agents and advanced materials, such as polymers and coatings, where its properties can enhance durability and resistance to environmental factors.[1]
Physicochemical Properties
The physical and chemical properties of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 54916-28-8 | [1][2][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][4] |
| Molecular Weight | 242.27 g/mol | [1][2][4] |
| Appearance | Cream-colored amorphous powder | [1] |
| Melting Point | 55-61 °C | [1] |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]ethanone | [2][4] |
| Synonyms | 4'-(4-Methoxyphenoxy)acetophenone, 4-Acetyl-4′-methoxydiphenyl ether | [1][2][3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of 4-methoxyphenoxybenzene.
Causality of Experimental Choice: Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds on aromatic rings.[5][6] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[5][6] The electron-rich 4-methoxyphenoxybenzene readily undergoes electrophilic aromatic substitution. The ether and methoxy groups are ortho-, para-directing; however, due to steric hindrance from the bulky 4-methoxyphenoxy group, the acylation occurs predominantly at the para-position of the unsubstituted phenyl ring, leading to the desired product with high regioselectivity.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel.
-
Substrate Addition: After the addition of acetyl chloride, add a solution of 4-methoxyphenoxybenzene (1.0 equivalent) in DCM dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.[5]
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine to remove unreacted acid and other impurities.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one.
Workflow Visualization
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Spectral Data and Structural Elucidation
The structure of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one can be unequivocally confirmed using standard spectroscopic techniques. The expected data are detailed below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 6.9-8.0 ppm): Two sets of doublets (AA'BB' systems) corresponding to the four protons on each of the para-substituted phenyl rings. The protons on the acetyl-bearing ring will be further downfield due to the electron-withdrawing effect of the ketone. Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons for the -OCH₃ group. Acetyl Protons (δ ~2.5 ppm): A sharp singlet integrating to three protons for the -C(O)CH₃ group. |
| ¹³C NMR | Carbonyl Carbon (δ >195 ppm): A signal for the ketone carbon, typically found in this downfield region. Aromatic Carbons (δ 115-165 ppm): Multiple signals corresponding to the aromatic carbons. Quaternary carbons (C-O, C-C=O) will have distinct shifts. Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon. Acetyl Carbon (δ ~26 ppm): A signal for the methyl carbon of the acetyl group. |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-O-C Stretch (Ether): Characteristic bands for aryl ethers in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹. Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 242.27, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group (M-43) and cleavage at the ether linkage. |
Note: Specific chemical shifts (δ) and absorption frequencies (cm⁻¹) are approximate and can vary based on the solvent and instrument used.[4][7][8]
Reactivity and Applications
The chemical reactivity of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is governed by its primary functional groups:
-
Ketone: The acetyl group can undergo a wide range of reactions typical of ketones, including nucleophilic addition, reduction to an alcohol, and condensation reactions (e.g., aldol condensation). This functionality is often the primary site for further synthetic transformations.
-
Aromatic Rings: The two phenyl rings are susceptible to further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
-
Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).
These reactive sites make the compound a versatile precursor in various fields:
-
Pharmaceutical Development: It serves as a crucial starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory or analgesic properties.[1]
-
Material Science: Its stable diaryl ether structure is incorporated into the backbone of high-performance polymers and coatings to enhance thermal stability and durability.[1]
-
Agrochemicals: The scaffold is explored in the development of new pesticides and herbicides.[1]
Safety and Handling
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
-
Storage: The compound is stable under normal conditions but should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is between 0°C and 8°C.[1]
-
Toxicity: Detailed toxicological data is not widely available; therefore, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]
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Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]
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1-(4-(4-Methoxyphenoxy)phenyl)ethanone. Sunway Pharm Ltd. [Link]
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A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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Give two Friedel-Crafts acylation reactions that. Chegg.com. [Link]
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